![molecular formula C20H26N4O2S B307877 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307877.png)
7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, also known as HEH, is a heterocyclic compound that has been synthesized for its potential use in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various applications, including drug discovery, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to inhibit the activity of certain enzymes and receptors, which may be responsible for its effects on cellular function.
Biochemical and Physiological Effects
7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to have a variety of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its unique chemical structure, which makes it a promising candidate for various applications. However, there are also some limitations to using 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, including its potential use as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine and its effects on cellular function. Additionally, the synthesis of 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine could be optimized to improve its yield and purity, which would make it more accessible for scientific research.
Synthesemethoden
The synthesis of 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods used to synthesize 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is the reaction of 7-acetyl-6-ethyl-3-chloro-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine with hexylthiol in the presence of a base. This reaction results in the formation of 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, which can then be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been used in various scientific research applications, including drug discovery and development. This compound has shown promising results in several studies, including its potential use as an anti-cancer agent. 7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has also been studied for its effects on the central nervous system, including its potential use as a treatment for neurodegenerative diseases.
Eigenschaften
Produktname |
7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
---|---|
Molekularformel |
C20H26N4O2S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-(6-ethyl-3-hexylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C20H26N4O2S/c1-4-6-7-10-13-27-20-21-19-18(22-23-20)15-11-8-9-12-16(15)24(14(3)25)17(5-2)26-19/h8-9,11-12,17H,4-7,10,13H2,1-3H3 |
InChI-Schlüssel |
RZBKTRVSFMRVBM-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)CC)C(=O)C)N=N1 |
Kanonische SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)CC)C(=O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.